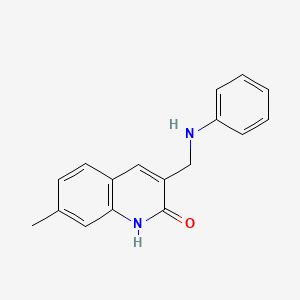

3-(苯胺甲基)-7-甲基喹啉-2(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthesis of quinoline derivatives, including those similar to 3-(anilinomethyl)-7-methylquinolin-2(1H)-one, involves multicomponent reactions that offer high yields and diverse functionalities. For example, the synthesis of 2-phenylquinolines and their derivatives can be achieved through the reaction of aniline, benzylamine, and alcohols catalyzed by FeCl3·6H2O, suggesting a method that could be adapted for our compound of interest (Khusnutdinov et al., 2016). Additionally, a high-throughput one-pot synthesis approach for 2-methylquinolines has been developed using anilines and ethyl vinyl ether, indicating the potential for efficient synthesis routes (Chandrashekarappa et al., 2013).

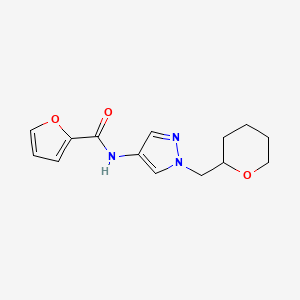

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a fused benzene and pyridine ring. This structural motif is crucial for the chemical reactivity and physical properties of these compounds. The electronic distribution within the quinoline core affects its interaction with various reagents and catalysts, enabling a broad range of chemical transformations.

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and complexation with metals. For instance, catalyst-free synthesis of 2-anilinoquinolines demonstrates the reactivity of quinoline N-oxides towards aryldiazonium salts, showcasing the versatility of quinoline derivatives in synthesizing complex structures (Dhiman et al., 2019).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. The introduction of substituents like the anilinomethyl group and methyl group can alter these properties, affecting their application in various fields.

Chemical Properties Analysis

Quinoline derivatives exhibit a wide range of chemical properties, including acidity, basicity, and reactivity towards oxidation and reduction. These properties are pivotal in their applications in chemical synthesis, pharmaceuticals, and materials science. The presence of functional groups such as the anilinomethyl group can further modify these chemical properties, enabling the development of novel compounds with targeted functionalities.

科学研究应用

合成和化学性质

- 已通过各种方法合成了2-甲基喹啉,包括类似于“3-(苯胺甲基)-7-甲基喹啉-2(1H)-酮”的化合物。一个显著的方法涉及苯胺和乙基乙烯醚在醋酸存在下的使用,已证明可以产生良好产率的2-甲基喹啉(Kiran Kumar H. Chandrashekarappa, K. Mahadevan, Kiran B. Manjappa, 2013)。另一种方法称为Knorr合成,已被用于合成6-溴-4-甲基喹啉-2(1H)-酮,展示了喹啉衍生物在合成化学中的适应性(N. Wlodarczyk, C. Simenel, M. Delepierre, J. Barale, Y. Janin, 2011)。

药物化学应用

- 已合成并评估了7-氨基-4-甲基喹啉-2(1H)-酮的新衍生物的抗癌活性,表明喹啉衍生物在新抗癌药物开发中的潜力(K. Kubica, P. Taciak, A. Czajkowska, Alicja Sztokfisz-Ignasiak, R. Wyrębiak, I. Młynarczuk-Biały, J. Malejczyk, A. Mazurek, 2018)。另一项研究专注于降低3-氨基甲基喹啉衍生物对hERG K(+)通道的抑制活性,突显了修改化学结构以改善潜在药物的安全性的重要性(S. Kasai, M. Kamata, S. Masada, J. Kunitomo, M. Kamaura, T. Okawa, K. Takami, H. Ogino, Y. Nakano, S. Ashina, Kaoru Watanabe, T. Kaisho, Y. Imai, Sunghi Ryu, Masaharu Nakayama, Y. Nagisa, S. Takekawa, Koki Kato, T. Murata, N. Suzuki, Y. Ishihara, 2012)。

材料科学应用

- 喹啉衍生物还在材料科学中找到了应用,例如作为润滑脂中的抗氧化剂。一项研究合成并评估了喹啉酮衍生物的抗氧化效率,揭示了它们改善润滑材料性能的潜力(Modather F. Hussein, M. Ismail, R. El-Adly, 2016)。

属性

IUPAC Name |

3-(anilinomethyl)-7-methyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-12-7-8-13-10-14(17(20)19-16(13)9-12)11-18-15-5-3-2-4-6-15/h2-10,18H,11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODLSWDULAPYEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2)CNC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(anilinomethyl)-7-methylquinolin-2(1H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium;2-[3-nitro-5-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B2496151.png)

![4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2496152.png)

![4-[(3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2496155.png)

![5-methyl-N-(3-phenylpropyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2496159.png)

![3-(2-methoxyethyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2496163.png)

![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-4-yl)propanoate](/img/structure/B2496165.png)

![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2496167.png)

![6-ethyl-1,3-dimethyl-5-((pyridin-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496168.png)

![5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2496170.png)